Tegafur-Uracil
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Overview
Description
Tegafur-uracil is an anti-tumor compound that combines tegafur (1-(2-tetrahydrofuryl)-5-fluorouracil) and uracil in a molar ratio of 1:4 . It was developed as an anti-cancer therapy by Taiho Pharmaceutical Co Ltd . This combination is primarily used in the treatment of various cancers, including colorectal cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tegafur is synthesized from 5-fluorouracil (5-FU) through a series of chemical reactions. The process involves the conversion of 5-FU to its tetrahydrofuryl derivative . Uracil is a naturally occurring pyrimidine base that can be synthesized through various methods, including the Biginelli reaction .
Industrial Production Methods
The industrial production of tegafur-uracil involves the combination of tegafur and uracil in a specific molar ratio. The process ensures the stability and bioavailability of the compound . The production methods are designed to maintain high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Tegafur-uracil undergoes several types of chemical reactions, including:
Oxidation: Tegafur can be oxidized to form 5-FU, which is the active anti-cancer agent.
Reduction: Reduction reactions can modify the functional groups in tegafur, altering its activity.
Substitution: Substitution reactions can occur at various positions on the tegafur molecule, leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Solvents: Organic solvents like methanol, ethanol, and dichloromethane are frequently used in these reactions.
Major Products
The major product formed from the oxidation of tegafur is 5-FU, which is the active anti-cancer agent . Other derivatives can be formed through substitution reactions, depending on the reagents and conditions used .
Scientific Research Applications
Tegafur-uracil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactions of fluorinated pyrimidines.
Biology: Investigated for its effects on cellular processes and DNA synthesis.
Medicine: Widely used in the treatment of various cancers, including colorectal, breast, and lung cancers.
Industry: Employed in the development of new anti-cancer drugs and formulations.
Mechanism of Action
Tegafur is a prodrug that is converted to 5-FU in the liver by the action of cytochrome P450 enzymes . 5-FU inhibits thymidylate synthase, an enzyme involved in DNA synthesis, leading to decreased thymidine synthesis and disrupted DNA replication . Uracil enhances the bioavailability of 5-FU by inhibiting its degradation by dihydropyrimidine dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
Capecitabine: Another prodrug of 5-FU, used in the treatment of colorectal and breast cancers.
Fluorouracil: The active form of tegafur, used directly in cancer treatment.
S-1: A combination of tegafur, gimeracil, and oteracil, used in the treatment of gastric cancer.
Uniqueness
Tegafur-uracil is unique in its combination of tegafur and uracil, which enhances the bioavailability and efficacy of 5-FU while reducing its toxicity . This combination allows for oral administration and improved patient compliance compared to intravenous 5-FU .
Properties
Key on ui mechanism of action |
The generation of this combo was conceived under the reported activation by the transformation of tegafur to 5-fluorouracil. These findings have convened with results that suggested that the degradation of 5-fluorouracil can be depressed by the addition of uracil. Uracil competitively inhibits the catabolic action of dihydropyrimidine dehydrogenase. This combined activity allows a significant increase in blood and tissue 5-fluorouracil levels by inhibiting its first-pass hepatic metabolism. The active metabolites of tegafur inhibit the enzyme thymidylate synthase (5-fluoro-deoxyuridine-monophosphate) and intercalate into RNA (5-fluorouridine-triphosphate). |
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CAS No. |
74578-38-4 |
Molecular Formula |
C12H13FN4O5 |
Molecular Weight |
312.25 g/mol |
IUPAC Name |
5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H9FN2O3.C4H4N2O2/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12;7-3-1-2-5-4(8)6-3/h4,6H,1-3H2,(H,10,12,13);1-2H,(H2,5,6,7,8) |
InChI Key |
DHMYGZIEILLVNR-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
Canonical SMILES |
C1CC(OC1)N2C=C(C(=O)NC2=O)F.C1=CNC(=O)NC1=O |
Key on ui other cas no. |
74578-38-4 |
Synonyms |
ORZEL drug UFT(R) drug UFTR drug |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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